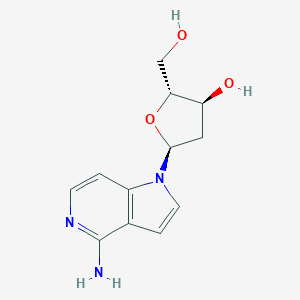
2-Ddad
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-3,7-dideazaadenosine is a modified nucleoside analog that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound is structurally similar to adenosine but lacks nitrogen atoms at positions 3 and 7 of the purine ring, which are replaced by carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3,7-dideazaadenosine typically involves the glycosylation of a pyrrole precursor. One common method starts with 1H-Pyrrolo[3,2-c]pyridine, which undergoes chlorination to form 4,6-dichloro-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl] intermediate. This intermediate is then subjected to deprotection and further reactions to yield the final product .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-3,7-dideazaadenosine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-3,7-dideazaadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
Applications De Recherche Scientifique
2’-Deoxy-3,7-dideazaadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other bioactive molecules.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as an antiviral and anticancer agent, given its structural similarity to naturally occurring nucleosides.
Industry: It may be used in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-3,7-dideazaadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. By mimicking natural nucleosides, it can inhibit enzymes such as adenosine deaminase, affecting purine metabolism and signaling pathways . This inhibition can lead to altered cellular functions, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine: Similar in structure but contains nitrogen atoms at positions 3 and 7.
3,7-Dideazaadenosine: Lacks the 2’-deoxy modification but shares the absence of nitrogen atoms at positions 3 and 7.
2’-Deoxy-3,7-dideazaguanosine: Another modified nucleoside with similar structural changes.
Uniqueness
2’-Deoxy-3,7-dideazaadenosine is unique due to its combined modifications at the 2’ position and the 3 and 7 positions of the purine ring. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
114915-06-9 |
|---|---|
Formule moléculaire |
C12H15N3O3 |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
(2R,3S,5S)-5-(4-aminopyrrolo[3,2-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H15N3O3/c13-12-7-2-4-15(8(7)1-3-14-12)11-5-9(17)10(6-16)18-11/h1-4,9-11,16-17H,5-6H2,(H2,13,14)/t9-,10+,11-/m0/s1 |
Clé InChI |
LINONVNNJPVOHW-AXFHLTTASA-N |
SMILES |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2C=CN=C3N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
Key on ui other cas no. |
114915-06-9 |
Synonymes |
2'-deoxy-3,7-dideazaadenosine 2-DDAD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















